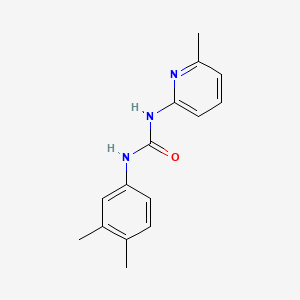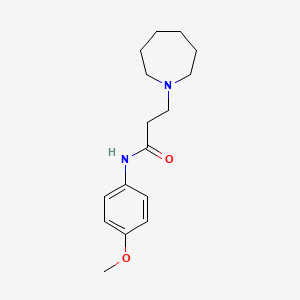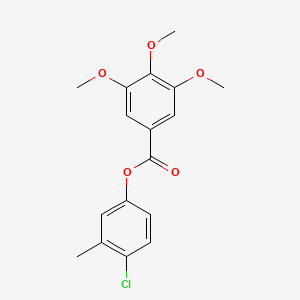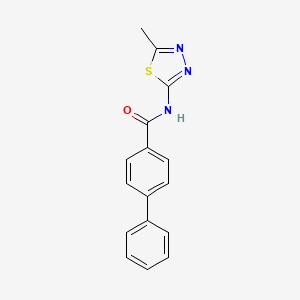
N-(3,4-dimethylphenyl)-N'-(6-methyl-2-pyridinyl)urea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(3,4-dimethylphenyl)-N'-(6-methyl-2-pyridinyl)urea, also known as DMMPU, is a chemical compound that has been extensively studied for its potential applications in scientific research. DMMPU is a urea-based compound that has been shown to have a variety of biochemical and physiological effects, making it a valuable tool for researchers in various fields.
Mécanisme D'action
The mechanism of action of N-(3,4-dimethylphenyl)-N'-(6-methyl-2-pyridinyl)urea involves its ability to selectively bind to and modulate the activity of certain enzymes and receptors. Specifically, N-(3,4-dimethylphenyl)-N'-(6-methyl-2-pyridinyl)urea has been shown to bind to the active site of acetylcholinesterase, preventing the enzyme from breaking down acetylcholine. This leads to an increase in acetylcholine levels in the brain, which can improve cognitive function.
N-(3,4-dimethylphenyl)-N'-(6-methyl-2-pyridinyl)urea has also been shown to bind to the nicotinic acetylcholine receptor, leading to modulation of its activity. This receptor is involved in a variety of physiological processes, including learning and memory. By modulating its activity, N-(3,4-dimethylphenyl)-N'-(6-methyl-2-pyridinyl)urea may be able to improve cognitive function and memory.
Biochemical and Physiological Effects
N-(3,4-dimethylphenyl)-N'-(6-methyl-2-pyridinyl)urea has a variety of biochemical and physiological effects, including the ability to improve cognitive function and memory. In addition, N-(3,4-dimethylphenyl)-N'-(6-methyl-2-pyridinyl)urea has been shown to have anxiolytic and anticonvulsant effects, making it a potential treatment for anxiety disorders and epilepsy.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of N-(3,4-dimethylphenyl)-N'-(6-methyl-2-pyridinyl)urea is its ability to selectively inhibit certain enzymes and receptors, making it a valuable tool for researchers studying these targets. In addition, N-(3,4-dimethylphenyl)-N'-(6-methyl-2-pyridinyl)urea is relatively easy to synthesize and can be obtained in large quantities.
One limitation of N-(3,4-dimethylphenyl)-N'-(6-methyl-2-pyridinyl)urea is its potential toxicity, which may limit its use in certain experiments. In addition, N-(3,4-dimethylphenyl)-N'-(6-methyl-2-pyridinyl)urea has a relatively short half-life in the body, which may limit its effectiveness in certain applications.
Orientations Futures
There are several potential future directions for research involving N-(3,4-dimethylphenyl)-N'-(6-methyl-2-pyridinyl)urea. One area of interest is the development of N-(3,4-dimethylphenyl)-N'-(6-methyl-2-pyridinyl)urea analogs with improved selectivity and potency. Another area of interest is the use of N-(3,4-dimethylphenyl)-N'-(6-methyl-2-pyridinyl)urea as a potential treatment for cognitive disorders such as Alzheimer's disease.
In addition, further research is needed to fully understand the mechanism of action of N-(3,4-dimethylphenyl)-N'-(6-methyl-2-pyridinyl)urea and its potential applications in various fields of scientific research.
Méthodes De Synthèse
The synthesis of N-(3,4-dimethylphenyl)-N'-(6-methyl-2-pyridinyl)urea involves the reaction of 3,4-dimethylaniline with 6-methyl-2-pyridinecarboxylic acid to form the corresponding amide. This amide is then converted to the urea derivative using phosgene or a similar reagent. The resulting N-(3,4-dimethylphenyl)-N'-(6-methyl-2-pyridinyl)urea compound is a white crystalline solid that is soluble in organic solvents.
Applications De Recherche Scientifique
N-(3,4-dimethylphenyl)-N'-(6-methyl-2-pyridinyl)urea has been used in a variety of scientific research applications due to its ability to selectively inhibit certain enzymes and receptors. For example, N-(3,4-dimethylphenyl)-N'-(6-methyl-2-pyridinyl)urea has been shown to inhibit the activity of the enzyme acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine. This inhibition can lead to an increase in acetylcholine levels in the brain, potentially leading to improved cognitive function.
In addition, N-(3,4-dimethylphenyl)-N'-(6-methyl-2-pyridinyl)urea has been shown to bind to and modulate the activity of certain receptors in the brain, including the nicotinic acetylcholine receptor and the NMDA receptor. These receptors are involved in a variety of physiological processes, including learning and memory.
Propriétés
IUPAC Name |
1-(3,4-dimethylphenyl)-3-(6-methylpyridin-2-yl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N3O/c1-10-7-8-13(9-11(10)2)17-15(19)18-14-6-4-5-12(3)16-14/h4-9H,1-3H3,(H2,16,17,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IPMJRPNBEDTQGJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)NC2=CC=CC(=N2)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3,4-Dimethylphenyl)-3-(6-methylpyridin-2-yl)urea | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[(7-methoxy-3,4-dihydro-2H-chromen-3-yl)methyl]-3-(1H-1,2,4-triazol-1-yl)propanamide](/img/structure/B5691212.png)
![3-[2-(5-chloro-3,4-dihydroisoquinolin-2(1H)-yl)-2-oxoethyl]-5,5-dimethyl-1,3-oxazolidine-2,4-dione](/img/structure/B5691219.png)
![2-(3-methoxybenzyl)-8-[(4-methylpyrimidin-5-yl)carbonyl]-2,8-diazaspiro[4.5]decan-3-one](/img/structure/B5691221.png)
![9-[3-(1-methyl-1H-pyrazol-4-yl)propanoyl]-2-(pyridin-2-ylmethyl)-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5691230.png)

![3-{5-[(2R)-2-amino-2-cyclohexylacetyl]-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazin-2-yl}-N-isopropylpropanamide hydrochloride](/img/structure/B5691239.png)
![N-(4-methyl-1,3-thiazol-2-yl)-2-[6-oxo-3-(2-thienyl)-1(6H)-pyridazinyl]acetamide](/img/structure/B5691240.png)
![2,3,6-trimethyl-N-[1-(1-methyl-1H-imidazol-2-yl)butyl]-4-quinolinecarboxamide](/img/structure/B5691243.png)

![N-[4-(diethylamino)phenyl]-N'-(4-fluorophenyl)thiourea](/img/structure/B5691255.png)


![7-isopropyl-5-{[2-(2-methylphenyl)-1-pyrrolidinyl]carbonyl}[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B5691270.png)
![1-[4-methyl-1-(4-phenyl-1,2,5-oxadiazol-3-yl)-1H-1,2,3-triazol-5-yl]ethanone](/img/structure/B5691301.png)